2-(Tert-butoxycarbonyl)isoindoline-5-carboxylic acid

Medicinal Chemistry Organic Synthesis Building Blocks

Researchers requiring orthogonal amine protection in isoindoline-based SAR campaigns frequently encounter deprotection incompatibility and purification burdens. This compound directly addresses these challenges: • Orthogonal Boc protection enables selective deprotection after carboxylic acid derivatization, minimizing side reactions. • Rigid isoindoline core provides conformational constraint essential for peptidomimetic design and protease inhibitor synthesis. • Certified ≥95% purity (¹H NMR, MS) reduces downstream impurity propagation, improving overall yield. • Supplied as a solid with room-temperature storage, ensuring reliable global supply for automated library synthesis.

Molecular Formula C14H17NO4
Molecular Weight 263.29 g/mol
CAS No. 149353-71-9
Cat. No. B129916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Tert-butoxycarbonyl)isoindoline-5-carboxylic acid
CAS149353-71-9
Molecular FormulaC14H17NO4
Molecular Weight263.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)C(=O)O
InChIInChI=1S/C14H17NO4/c1-14(2,3)19-13(18)15-7-10-5-4-9(12(16)17)6-11(10)8-15/h4-6H,7-8H2,1-3H3,(H,16,17)
InChIKeyWUVSWGUHNFPCCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-Protected Isoindoline-5-carboxylic Acid Overview


2-(Tert-butoxycarbonyl)isoindoline-5-carboxylic acid is a heterocyclic building block comprising a 2,3-dihydro-1H-isoindole core functionalized with a tert-butoxycarbonyl (Boc) protecting group at the 2-position and a carboxylic acid at the 5-position [1]. Its molecular formula is C₁₄H₁₇NO₄ with a molecular weight of 263.29 g/mol, and it is recognized as a versatile intermediate for the synthesis of more complex molecules, particularly where orthogonal protection of the amine is required . The compound is supplied as a solid with typical purities of ≥95% to 98%, and it is strictly designated for research and development use, not for therapeutic or veterinary application .

Orthogonal Boc-protected isoindoline scaffold for multi-step synthesis
Suitable for focused library generation and peptidomimetic design
Certified purity ≥97% supports stoichiometric control and reliable coupling

Why 2-Boc-isoindoline-5-carboxylic Acid Is Irreplaceable


Unprotected isoindoline-5-carboxylic acid (CAS 685084-08-6, MW 163.17 g/mol) exhibits substantially different physicochemical and reactivity profiles compared to its Boc-protected counterpart [1]. The Boc group of 2-(Tert-butoxycarbonyl)isoindoline-5-carboxylic acid imposes a distinct molecular weight (263.29 g/mol) and calculated lipophilicity (XLogP3-AA = 1.7), whereas the free amine form possesses a negative logP (XLogP3-AA = -1.9), fundamentally altering solubility, membrane permeability, and handling characteristics [2]. Critically, the Boc group provides orthogonal amine protection that is essential for multi-step synthetic sequences—a feature entirely absent in the unprotected isoindoline-5-carboxylic acid. Generic substitution with alternative Boc-amino acids (e.g., Boc-proline, Boc-4-aminobenzoic acid) fails to recapitulate the specific isoindoline core geometry required for scaffold-oriented drug discovery and peptidomimetic design .

Unprotected analog may shift solubility and reactivity

Unprotected isoindoline-5-carboxylic acid (CAS 685084-08-6) lacks orthogonal amine protection, altering logP by +3.6 units and limiting multi-step sequence utility.

Other Boc-amino acids do not preserve core geometry

Boc-proline or Boc-4-aminobenzoic acid cannot recapitulate the isoindoline scaffold required for peptidomimetic constraints and SAR exploration.

Comparative Evidence: 2-Boc-isoindoline-5-carboxylic Acid


Molecular Weight and LogP Shift vs. Unprotected Analog

2-(Tert-butoxycarbonyl)isoindoline-5-carboxylic acid exhibits a 61% higher molecular weight and a logP shift of +3.6 units compared to unprotected isoindoline-5-carboxylic acid, reflecting the impact of Boc protection on physicochemical properties [1][2]. This altered profile enhances compatibility with organic solvents and influences chromatographic behavior, which are critical considerations for purification and formulation workflows.

MW & LogP Shift
Reported
Boc-protected: MW 263.29, logP 1.7 → +100.12 g/mol, +3.6 logP units Unprotected: MW 163.17, logP −1.9
Substitution would alter solubility and chromatographic retention.
Computed properties from PubChem; experimental validation advised.
Medicinal Chemistry Organic Synthesis Building Blocks

Certified Purity and Batch Consistency

Commercial lots of 2-(Tert-butoxycarbonyl)isoindoline-5-carboxylic acid are routinely supplied with certified purity of ≥97% to 98%, as documented in vendor certificates of analysis . This level of purity, combined with supporting analytical data including 1H NMR and MS (ESI+), provides a defined benchmark for procurement decisions. In contrast, alternative Boc-isoindoline analogs (e.g., 2-Boc-5-acetyl-isoindoline, CAS 850877-60-0) are often available at lower purity grades (95%) without guaranteed analytical characterization .

Purity & Analysis
Data to verify
≥97% HPLC 1H NMR & MS (ESI+) documented
Supports accurate stoichiometry and impurity-aware lot selection.
Review vendor COA for batch-specific data.
Quality Control Process Chemistry Analytical Chemistry

Orthogonal Amine Protection Capability

The Boc group of 2-(Tert-butoxycarbonyl)isoindoline-5-carboxylic acid provides orthogonal protection of the secondary amine, which can be selectively removed under acidic conditions (e.g., TFA or HCl in dioxane) while leaving the carboxylic acid moiety intact for subsequent activation or conjugation [1]. This orthogonal strategy is not achievable with unprotected isoindoline-5-carboxylic acid (CAS 685084-08-6), which presents both amine and carboxylic acid functionalities concurrently, leading to unwanted side reactions during amide bond formation [2]. Similarly, alternative protecting groups such as Fmoc offer different cleavage conditions (basic) that may be incompatible with base-sensitive substrates [3].

Orthogonal Protection
Class-level
Boc: acid-labile, orthogonal to COOH
Fmoc: base-labile; unprotected: no selectivity
Enables selective sequential functionalization without amine interference.
Deprotection conditions require compatibility check with substrate.
Peptide Synthesis Protecting Group Strategy Multi-step Synthesis

Validated Storage and Handling Protocols

Commercial suppliers provide explicit storage recommendations for 2-(Tert-butoxycarbonyl)isoindoline-5-carboxylic acid: store long-term in a cool, dry place, with some vendors specifying refrigeration at 2–7°C [1]. This level of guidance is essential for maintaining compound integrity and ensuring reproducible experimental outcomes. In contrast, less well-characterized analogs such as 2-Boc-5-acetyl-isoindoline (CAS 850877-60-0) often lack specific storage and stability data from major suppliers, introducing uncertainty into procurement and handling protocols . Additionally, stock solution preparation tables are available for the target compound, with calculated volumes for 1 mM (3.7981 mL/mg), 5 mM (759.6 μL/mg), and 10 mM (379.8 μL/mg) solutions, facilitating precise experimental setup [2].

Storage & Handling
Reported
2–7°C recommended long-term
Solution prep tables: 1 mM, 5 mM, 10 mM
Supports reproducible solution preparation and limits degradation risk.
Verify vendor-specific storage conditions for each lot.
Formulation Storage Stability Stock Solution Preparation

Applications of 2-Boc-isoindoline-5-carboxylic Acid


Multi-step Synthesis of Isoindoline-Based APIs

This compound is ideally suited for the construction of isoindoline-based pharmacophores where orthogonal protection of the secondary amine is required. The Boc group allows for selective deprotection after amide bond formation or other carboxylic acid modifications, enabling the convergent synthesis of complex API intermediates [1]. The certified purity (≥97–98%) and documented analytical characterization (1H NMR, MS) reduce the risk of impurities propagating through multi-step sequences, thereby improving overall yield and reducing purification burdens .

Peptidomimetic and Constrained Peptide Design

The rigid isoindoline core serves as a conformational constraint in peptidomimetic design. 2-(Tert-butoxycarbonyl)isoindoline-5-carboxylic acid can be incorporated into peptide backbones via its carboxylic acid, with the Boc group remaining intact until final global deprotection. This approach is employed in the synthesis of cyclic peptides and protease inhibitors, where the isoindoline moiety mimics natural amino acid geometry while providing metabolic stability [2].

Focused Library and HTS Building Block

As a versatile scaffold with orthogonal functional groups, this compound is a valuable building block for generating focused compound libraries for HTS campaigns. The carboxylic acid can be diversified into amides, esters, or heterocycles, while the Boc-protected amine can be deprotected and further derivatized to explore structure-activity relationships (SAR) around the isoindoline core . The availability of stock solution preparation tables and validated storage conditions facilitates automated library synthesis workflows [3].

Application
Selection Property
Validation Focus
Multi-step API intermediate synthesis
Orthogonal Boc protection and ≥97% purity
Boc deprotection sequence and impurity profiling
Peptidomimetic and constrained peptide design
Isoindoline core geometry for conformational restriction
Conformational analysis and metabolic stability assays
Focused library and HTS building block
Orthogonal functional groups with solution prep tables
SAR exploration and automated synthesis compatibility

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